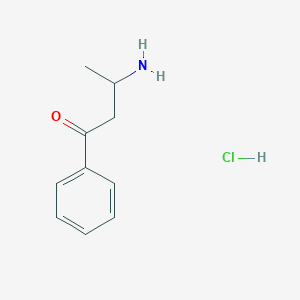

3-Amino-1-phenylbutan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOYGISCYLQJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-1-phenylbutan-1-one hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3-Amino-1-phenylbutan-1-one Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete structural elucidation of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal-driven choices behind each analytical technique, ensuring a robust and self-validating approach to characterization.

Compound Profile and Analytical Significance

3-Amino-1-phenylbutan-1-one is a keto-phenethylamine derivative. As a hydrochloride salt, its solubility and stability are enhanced, making it suitable for various research and development applications. The structural backbone is shared by a class of compounds known as synthetic cathinones, which necessitates rigorous and unambiguous analytical identification.[1] The precise characterization is critical for understanding its chemical behavior, potential biological activity, and for establishing clear quality control parameters in synthetic processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26728-62-1 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [2] |

| IUPAC Name | 3-amino-1-phenylbutan-1-one;hydrochloride | N/A |

| SMILES | CC(N)CC(C1=CC=CC=C1)=O.[H]Cl | [2] |

| Monoisotopic Mass | 163.09972 Da (free base) | [3] |

The Integrated Analytical Workflow

Sources

3-Amino-1-phenylbutan-1-one hydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-phenylbutan-1-one Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 26728-62-1), a key chemical entity with applications in pharmaceutical research and organic synthesis. The following sections offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural and analytical profile.

Molecular Structure and Overview

This compound is a keto-amine whose structure features a phenyl ketone moiety and a chiral center at the C3 position bearing an amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents. A precise understanding of its three-dimensional structure and electronic properties is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization.

Molecular Formula: C₁₀H₁₄ClNO[1] Molecular Weight: 199.68 g/mol [1]

Below is a diagram illustrating the chemical structure.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For this compound, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is typical for hydrochloride salts.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 7.9 - 8.0 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift due to deshielding. |

| ~ 7.5 - 7.7 | Multiplet (m) | 3H | H-3', H-4', H-5' | These remaining aromatic protons are less affected by the carbonyl group and appear further upfield, overlapping in a complex multiplet. |

| ~ 3.8 - 4.0 | Multiplet (m) | 1H | H-3 | This proton is attached to the chiral carbon bearing the electron-withdrawing ammonium group, resulting in a downfield shift. |

| ~ 3.3 - 3.5 | Multiplet (m) | 2H | H-2 | These methylene protons are adjacent to both the carbonyl group and the chiral center, leading to a complex splitting pattern (diastereotopic protons). |

| ~ 1.4 - 1.5 | Doublet (d) | 3H | H-4 | This methyl group is coupled to the single proton at C-3, resulting in a clean doublet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Experimental ¹³C NMR Data (125 MHz, H₂O) [2]

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~ 199.0 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of ketones. |

| ~ 136.0 | C-1' (Quaternary) | The aromatic carbon directly attached to the butanone chain. |

| ~ 134.0 | C-4' | Aromatic CH carbon. |

| ~ 129.0 | C-2', C-6' / C-3', C-5' | The signals for the remaining four aromatic CH carbons often overlap. |

| ~ 48.0 | C-3 | The carbon atom bonded to the electron-withdrawing ammonium group is shifted downfield into the 40-50 ppm range. |

| ~ 42.0 | C-2 | The methylene carbon adjacent to the carbonyl group. |

| ~ 18.0 | C-4 | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for solubilizing the salt but will result in the exchange of the NH₃⁺ protons, whereas DMSO-d₆ will allow their observation.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is the target.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent signal as an internal standard (e.g., D₂O at 4.79 ppm, DMSO at 2.50 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, the carbonyl group, and the aromatic ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretch |

| ~ 3000 - 2800 | Medium-Broad | N-H (in NH₃⁺) | Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H | Stretch |

| ~ 1685 | Strong | C=O (Ketone) | Stretch |

| ~ 1600 & 1450 | Medium-Weak | Aromatic C=C | Stretch |

| ~ 1550 - 1480 | Medium-Broad | N-H | Asymmetric & Symmetric Bend |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the peak positions with standard IR correlation charts to confirm the presence of the expected functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is the preferred method for a pre-charged salt like this.

Predicted Mass Spectrometry Data (ESI+)

The mass spectrum would show the molecular ion corresponding to the free base (C₁₀H₁₃NO), as the hydrochloride salt dissociates in the ESI source.

-

Molecular Ion (M): The free base has a monoisotopic mass of 163.0997 Da.[3]

-

Observed Ion: In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion would likely fragment via characteristic pathways for ketones and amines.

Caption: Proposed ESI-MS/MS fragmentation of 3-Amino-1-phenylbutan-1-one.

Key Fragment Explanations:

-

m/z = 105.0: This highly stable benzoyl cation is a very common and often base peak for phenyl ketones, arising from cleavage of the C1-C2 bond.

-

m/z = 120.1: Loss of the ethylamine group via cleavage adjacent to the chiral center.

-

m/z = 134.1: Loss of the acetyl group.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode ESI.

-

Chromatography (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

This step ensures sample purity and separates it from any potential contaminants before it enters the mass spectrometer.

-

-

Mass Spectrometry:

-

Use a mass spectrometer equipped with an ESI source operating in positive ion mode.

-

Perform a full scan analysis (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) on the precursor ion at m/z 164.1 to obtain the fragmentation pattern. Set collision energy (e.g., 10-30 eV) to induce fragmentation.

-

-

Data Analysis:

-

Confirm the mass of the parent ion is within 5 ppm of the theoretical exact mass using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Correlate the observed fragment ions with the proposed fragmentation pathway to validate the structure.

-

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ammonium, ketone, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation. These datasets, acquired through the standardized protocols described herein, form the basis for the unequivocal identification and quality control of this important chemical compound.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubChem. This compound (C10H13NO). [Link]

-

PubChem. 3-Amino-1-phenyl-2-buten-1-one. [Link]

-

PubChem. 3-amino-1-phenylbutan-2-one hydrochloride (C10H13NO). [Link]

Sources

3-Amino-1-phenylbutan-1-one hydrochloride mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Amino-1-phenylbutan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound belonging to the substituted cathinone class. While specific pharmacological data for this molecule is not extensively documented in peer-reviewed literature, its structural architecture provides a strong basis for hypothesizing its mechanism of action. This guide synthesizes information from the broader class of substituted cathinones to propose a likely biological target and outlines a comprehensive, field-proven experimental framework to definitively elucidate its molecular mechanism. We hypothesize that this compound functions as a modulator of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This document provides the scientific rationale for this hypothesis, detailed protocols for its validation, and a framework for interpreting the resulting data.

Introduction and Hypothesized Pharmacological Class

3-Amino-1-phenylbutan-1-one is a β-keto-phenethylamine derivative, a core structure that defines the substituted cathinone class of compounds.[1][2] This class is notable for its profound effects on the central nervous system, with members ranging from clinically approved medications like bupropion (Wellbutrin®) to highly potent recreational psychostimulants.[1][3][4] The primary targets for these molecules are the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][4]

Based on this structural classification, we advance the primary hypothesis that This compound is a monoamine reuptake inhibitor and/or releasing agent. Its psychopharmacological profile will be determined by its relative affinity and activity at each of these three key transporters. The clinically relevant compound bupropion, itself a substituted cathinone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal serotonergic activity, a profile that has proven effective for the treatment of depression and for smoking cessation.[5][6][7] It is plausible that 3-Amino-1-phenylbutan-1-one could share a similar profile or exhibit a distinct one, underscoring the need for empirical validation.

Proposed Molecular Mechanism of Action

Substituted cathinones modulate monoaminergic neurotransmission through one of two primary mechanisms at the transporter level:

-

Reuptake Inhibition (Blocking): The compound acts as an antagonist, binding to the transporter protein and physically occluding it. This prevents the re-clearing of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentration and enhanced postsynaptic receptor activation. This is the mechanism of action for cocaine and pyrrolidine-containing cathinones like MDPV.[1][3]

-

Substrate-Mediated Release (Releasing): The compound acts as a substrate for the transporter. It is taken up into the presynaptic neuron, which in turn promotes the reverse transport (efflux) of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[1][4] This amphetamine-like mechanism often leads to a more robust and rapid increase in synaptic monoamine levels.[1]

The specific action and selectivity of 3-Amino-1-phenylbutan-1-one are dictated by its unique chemical structure. Key features, such as the lack of substitution on the phenyl ring and the nature of the amino group, will determine its interaction with the binding pockets of DAT, NET, and SERT.[8]

Visualizing the Synaptic Action

The following diagram illustrates the proposed site of action for 3-Amino-1-phenylbutan-1-one within a monoaminergic synapse. The compound is hypothesized to interact directly with the presynaptic transporter (DAT, NET, or SERT), either blocking it or inducing reverse transport.

Caption: Hypothesized interaction of the compound with presynaptic monoamine transporters.

A Validated Experimental Framework for Mechanism Elucidation

To move from a hypothesized to a confirmed mechanism of action, a multi-step experimental plan is required. This framework is designed to be self-validating, with each stage building upon the last to create a comprehensive pharmacological profile.

Experimental Workflow

The logical flow of experiments is critical. First, we establish binding, then quantify functional inhibition, and finally, differentiate the mode of action (blocker vs. releaser).

Caption: Decision-tree workflow for pharmacological characterization.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter.

Step-by-Step Protocol:

-

Preparation of Membranes:

-

Utilize cell lines (e.g., HEK293 or CHO) stably expressing either hDAT, hNET, or hSERT.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

-

Assay Setup (96-well format):

-

Total Binding Wells: Add assay buffer, radioligand, and vehicle (e.g., DMSO).

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, and a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).[10][11]

-

Test Compound Wells: Add assay buffer, radioligand, and serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

-

Radioligands:

-

hDAT: [³H]WIN 35,428 (final concentration ~1-2 nM).[9]

-

hNET: [³H]Nisoxetine (final concentration ~1-2 nM).

-

hSERT: [³H]Citalopram (final concentration ~1-2 nM).

-

-

-

Incubation:

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: In Vitro Functional Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters into cells expressing the transporters.

Methodology: This assay measures the accumulation of a radiolabeled or fluorescent neurotransmitter substrate into cells. An active inhibitor will reduce this accumulation.

Step-by-Step Protocol:

-

Cell Plating:

-

Assay Setup:

-

On the day of the assay, wash the cells once with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12]

-

Add buffer containing serial dilutions of this compound to the test wells.

-

For control wells (100% uptake), add buffer with vehicle.

-

For non-specific uptake wells, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT).[9]

-

Pre-incubate the plate at 37°C for 10-20 minutes.[9]

-

-

Initiation and Incubation:

-

Termination and Measurement:

-

For Radiometric Assays: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity with a scintillation counter.[9]

-

For Fluorescent Assays: These are often homogeneous "mix-and-read" assays. A masking dye in the reagent quenches extracellular fluorescence, so the plate can be read directly in a bottom-reading fluorescence plate reader without wash steps.[12][15]

-

-

Data Analysis:

-

Calculate specific uptake = Total Uptake - Non-Specific Uptake.

-

Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Protocol 3: In Vitro Neurotransmitter Release Assays

Objective: To differentiate between a transporter blocker and a substrate (releaser). A releaser will induce neurotransmitter efflux from pre-loaded cells, while a blocker will not.

Methodology: Cells expressing the transporter are first loaded with a radiolabeled neurotransmitter. The ability of the test compound to cause the release of this radioactivity back into the extracellular medium is then measured.

Step-by-Step Protocol:

-

Cell Plating and Loading:

-

Plate transporter-expressing cells in a multi-well plate as described for the uptake assay.

-

Load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells or [³H]MPP+ as a proxy) for 30-60 minutes at 37°C.[16]

-

-

Wash and Baseline Measurement:

-

Aspirate the loading solution and wash the cells several times with buffer to remove extracellular radioactivity.

-

Add fresh buffer and incubate for a short period (e.g., 5-10 minutes). Collect this buffer to measure the baseline rate of efflux.

-

-

Compound Incubation:

-

Add buffer containing various concentrations of this compound or a known releaser (e.g., amphetamine) as a positive control.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Measurement of Release:

-

Collect the supernatant (extracellular buffer) from each well.

-

Lyse the cells remaining in the wells with a lysis buffer (e.g., containing 1% SDS).

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of release for each well: % Release = [CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)] * 100.

-

Plot the percentage of release against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).

-

A compound that produces a robust, concentration-dependent increase in efflux is classified as a releaser. A compound that does not, even at concentrations that block uptake, is classified as a blocker.[3][16]

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. This allows for an at-a-glance assessment of the compound's potency, selectivity, and mechanism.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Kᵢ, nM) | Experimental Value | Experimental Value | Experimental Value |

| Uptake Inhibition (IC₅₀, nM) | Experimental Value | Experimental Value | Experimental Value |

| Release (EC₅₀, nM) | Experimental Value | Experimental Value | Experimental Value |

| Release (Eₘₐₓ, %) | Experimental Value | Experimental Value | Experimental Value |

| Selectivity Ratios | IC₅₀ (SERT/DAT) = ? | IC₅₀ (SERT/NET) = ? | IC₅₀ (DAT/SERT) = ? |

| IC₅₀ (NET/DAT) = ? | IC₅₀ (DAT/NET) = ? | IC₅₀ (NET/SERT) = ? | |

| Classification | Blocker / Releaser / Inactive | Blocker / Releaser / Inactive | Blocker / Releaser / Inactive |

Interpretation:

-

Potency: Lower Kᵢ, IC₅₀, and EC₅₀ values indicate higher potency.

-

Selectivity: Ratios of IC₅₀ values >10 are generally considered selective. For example, an IC₅₀ SERT/DAT ratio of 50 would indicate 50-fold selectivity for DAT over SERT.

-

Mechanism: A low IC₅₀ value coupled with a high or non-existent EC₅₀ for release indicates a blocker . A compound with low IC₅₀ and low EC₅₀ values for release is a releaser .

Conclusion

While this compound has not been the subject of extensive pharmacological investigation, its chemical structure as a substituted cathinone provides a robust, scientifically-grounded hypothesis for its mechanism of action. It is proposed to function as a modulator of presynaptic monoamine transporters. The definitive classification of this compound as a dopamine, norepinephrine, and/or serotonin reuptake inhibitor or releasing agent requires the systematic experimental workflow detailed in this guide. By executing these validated binding, uptake, and release assays, researchers can precisely determine its affinity, potency, and selectivity, thereby fully elucidating its mechanism of action and establishing its potential as a novel pharmacological tool or therapeutic lead.

References

-

Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology, 252, 113–142. [Link]

-

García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

-

Wikipedia contributors. (2024). Bupropion. Wikipedia. [Link]

-

Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

-

Cha, J. H., et al. (2022). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

Glennon, R. A., et al. (2013). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 16, 29–48. [Link]

-

Patel, K., & Allen, S. (2016). Bupropion Mechanism of Action. Shanghai Archives of Psychiatry. [Link]

-

García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS chemical neuroscience, 15(15), 2893–2912. [Link]

-

Ascher, J. A., et al. (1995). Bupropion: a review of its mechanism of antidepressant activity. The Journal of clinical psychiatry, 56(9), 395–401. [Link]

-

Wikipedia contributors. (2024). Substituted cathinone. Wikipedia. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 104–114. [Link]

-

Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

-

Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

-

Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Eurofins Discovery. [Link]

-

BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

-

Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References. Taylor & Francis Online. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Blough, B. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 595–602. [Link]

-

Royal Society of Chemistry. (2017). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet]. Molecular Devices. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Manual]. Molecular Devices. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

-

Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 71, 12.15.1–12.15.19. [Link]

-

Romero-Téllez, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules (Basel, Switzerland), 25(23), 5736. [Link]

-

Veeprho. (n.d.). 3-Amino-1-phenylbutane | CAS 22374-89-6. Veeprho. [Link]

-

Wikipedia contributors. (2024). Butyrophenone. Wikipedia. [Link]

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 3. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

3-Amino-1-phenylbutan-1-one hydrochloride CAS number and identification

An In-Depth Technical Guide to the Identification and Characterization of 3-Amino-1-phenylbutan-1-one hydrochloride

Introduction

As a member of the β-keto phenethylamine class, this compound holds significant interest for researchers in medicinal chemistry, drug development, and forensic science. Its structure is related to synthetic cathinones, a class of compounds known for their diverse pharmacological activities.[1] A precise and unambiguous identification of this compound is paramount for ensuring the validity of research findings, meeting regulatory standards, and advancing scientific understanding.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential analytical methodologies required for the definitive identification and characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system where multiple techniques converge to confirm the compound's identity and purity.

Core Identification and Physicochemical Properties

The foundational step in any analysis is to establish the compound's fundamental identifiers. These properties serve as the primary reference points for all subsequent experimental verification.

| Property | Value | Source(s) |

| CAS Number | 26728-62-1 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2][3] |

| Molecular Weight | 199.68 g/mol | [2][3] |

| IUPAC Name | 3-amino-1-phenylbutan-1-one;hydrochloride | |

| SMILES | CC(N)CC(C1=CC=CC=C1)=O.[H]Cl | [2] |

| Purity | ≥95% (Typical for commercial samples) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a molecule like this compound. The convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a robust and self-validating confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic arrangement of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, we expect distinct signals corresponding to the aromatic phenyl protons, the aliphatic protons on the butane chain, and the methyl group protons. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those on the ammonium group (-NH₃⁺), which might be broadened or absent in other solvents.

Detailed Experimental Protocol (¹H & ¹³C NMR):

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the N-H protons.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A 30-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆):

-

δ ~7.5-8.0 ppm: Multiplets corresponding to the protons on the phenyl ring. The protons ortho to the carbonyl group will be the most downfield.

-

δ ~8.1 ppm (broad): Signal for the three protons of the ammonium group (-NH₃⁺).

-

δ ~3.5-3.8 ppm: Multiplet for the methine proton (-CH) adjacent to the ammonium group.

-

δ ~3.0-3.3 ppm: Multiplet for the methylene protons (-CH₂) adjacent to the carbonyl group.

-

δ ~1.2-1.4 ppm: Doublet for the terminal methyl group (-CH₃) protons.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~198 ppm: Carbonyl carbon (C=O).

-

δ ~128-136 ppm: Aromatic carbons of the phenyl ring (4 distinct signals expected).

-

δ ~45-50 ppm: Methine carbon (-CH-NH₃⁺).

-

δ ~40-45 ppm: Methylene carbon (-CH₂-C=O).

-

δ ~18-22 ppm: Methyl carbon (-CH₃).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule. The hydrochloride salt form dictates that we will observe stretches corresponding to an ammonium salt rather than a primary amine. The key absorptions to verify are the carbonyl (C=O) stretch, N-H bends from the ammonium ion, C-H stretches (both aromatic and aliphatic), and C=C stretches from the phenyl ring. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorption Bands:

-

~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium (-NH₃⁺) group, overlapping with C-H stretches.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2900 cm⁻¹: Aliphatic C-H stretching from the butane chain.

-

~1685 cm⁻¹: A strong, sharp peak characteristic of the aryl ketone C=O stretch.[4]

-

~1600 & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1500-1550 cm⁻¹: N-H bending (asymmetric) vibrations for the ammonium salt.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is the definitive technique for confirming molecular weight and assessing purity. The HPLC component separates the analyte from any impurities, while the mass spectrometer provides high-accuracy mass data. Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this molecule, as the amine group is readily protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, allows for the determination of the elemental formula from the exact mass, providing an exceptionally high degree of confidence in the identification.

Detailed Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Further dilute this solution to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation (HPLC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid aids in protonation for positive mode ESI).

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Detection (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-500.

-

Analysis: Monitor for the expected exact mass of the protonated free base (C₁₀H₁₃NO).

-

Expected Results:

-

Purity: A single major peak in the chromatogram indicates a pure sample.

-

Molecular Weight Confirmation: The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation: Tandem MS (MS/MS) can be performed on the m/z 164.1 ion to elicit characteristic fragmentation patterns, further confirming the structure.

Conclusion

The definitive identification of this compound is not achieved by a single technique, but by the logical and systematic corroboration of data from orthogonal analytical methods. NMR spectroscopy provides the structural blueprint, FTIR confirms the presence of key functional groups consistent with that blueprint, and high-resolution LC-MS validates the elemental composition and purity. By following these self-validating protocols, researchers, scientists, and drug development professionals can ensure the identity and quality of their materials, forming a solid foundation for reliable and reproducible scientific outcomes.

References

-

American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. Retrieved from American Elements website. [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO). Retrieved from PubChemLite website. [Link]

-

PubChem. (n.d.). 3-Amino-1-phenyl-2-buten-1-one. Retrieved from National Center for Biotechnology Information website. [Link]

-

Pharmaffiliates. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. Retrieved from Pharmaffiliates website. [Link]

-

PubChem. (n.d.). 1-(3-Aminophenyl)butan-1-one. Retrieved from National Center for Biotechnology Information website. [Link]

-

PubChemLite. (n.d.). 3-amino-1-phenylbutan-2-one hydrochloride (C10H13NO). Retrieved from PubChemLite website. [Link]

-

Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from UNODC website. [Link]

-

DeRannaux, S., et al. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology. [Link]

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent website. [Link]

-

PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from National Center for Biotechnology Information website. [Link]

-

Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Aminoacetophenone. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]

-

PubChem. (n.d.). 3-Amino-1-hydroxy-1-phenylbutan-2-one. Retrieved from National Center for Biotechnology Information website. [Link]

-

PubChem. (n.d.). 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride. Retrieved from National Center for Biotechnology Information website. [Link]

-

PubChem. (n.d.). 1-Amino-3-methylbutan-2-one hydrochloride. Retrieved from National Center for Biotechnology Information website. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top).... Retrieved from ResearchGate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]

-

The University of Texas MD Anderson Cancer Center. (n.d.). 3-Aminoacetophenone | C8H9NO | MD Topology | NMR | X-Ray. Retrieved from Drug Design and Development Server. [Link]

Sources

- 1. unodc.org [unodc.org]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-1-phenylbutan-2-one hydrochloride - CAS:191104-46-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1-Butanone, 1-phenyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-amino-1-phenylbutan-2-one hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-1-phenylbutan-1-one Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Amino-1-phenylbutan-1-one hydrochloride, a key physicochemical property influencing its behavior in biological systems and its development as a potential therapeutic agent. This document delves into the theoretical underpinnings of its solubility, the impact of critical factors such as pH and temperature, and the influence of its solid-state form. Detailed, field-proven protocols for determining both thermodynamic and kinetic solubility are presented, alongside robust analytical methodologies for accurate quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to thoroughly characterize the solubility of this compound, ensuring data integrity and informed decision-making throughout the drug development lifecycle.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.

This guide will provide a deep dive into the solubility characteristics of this compound, moving beyond simple data points to explain the "why" behind the experimental observations and choices.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | ChemScene[1] |

| Molecular Weight | 199.68 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | General Knowledge |

| Predicted pKa | ~9.0 - 9.5 | In-depth analysis |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

The Impact of pH on Solubility: A Henderson-Hasselbalch Perspective

As an amine hydrochloride salt, the aqueous solubility of this compound is profoundly influenced by the pH of the medium. The primary amino group can exist in either a protonated (ionized) or a deprotonated (free base) form. The hydrochloride salt is highly soluble due to the ionized nature of the amino group.

The relationship between pH, pKa, and the ratio of the ionized to unionized forms of the drug can be described by the Henderson-Hasselbalch equation :

pH = pKa + log ([Un-ionized form (Free Base)] / [Ionized form (Conjugate Acid)])

For a basic compound like 3-Amino-1-phenylbutan-1-one, the solubility of the free base is typically much lower than that of its salt form. Therefore, at pH values significantly below the pKa, the compound will be predominantly in its protonated, more soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

A theoretical pH-solubility profile for this compound is depicted below, assuming the intrinsic solubility of the free base is significantly lower than the salt form.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[3][4]

-

Addition of Compound: Add an excess of this compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37°C ± 0.5°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UPLC-MS (see Section 6).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each condition.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that can be maintained in solution under specific, non-equilibrium conditions, often following the addition of a concentrated DMSO stock solution to an aqueous buffer. This is a common scenario in high-throughput screening (HTS) assays.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well plate, add the aqueous buffer of interest.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its co-solvent effects).

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the preferred methods.

HPLC-UV Method

A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound, which possesses a chromophore (the phenyl ring) that absorbs UV light.

Example HPLC-UV Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to elute the compound with good peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan (likely around 245 nm due to the benzoyl group).

-

Injection Volume: 10 µL

-

Quantification: Based on a standard curve of known concentrations.

UPLC-MS Method

For higher sensitivity and selectivity, especially in complex matrices, a UPLC-MS method is recommended. This is particularly useful for low solubility compounds or when only small sample volumes are available.

Example UPLC-MS Conditions:

-

Column: C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase: Similar to HPLC-UV method.

-

Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.

-

Quantification: Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 37°C

| pH | Solubility (mg/mL) | Solubility (mM) |

| 1.2 | > 50 (freely soluble) | > 250 |

| 4.5 | > 50 (freely soluble) | > 250 |

| 6.8 | 25.5 | 127.7 |

| 7.4 | 10.2 | 51.1 |

| 9.2 (pKa) | 1.5 | 7.5 |

| 10.0 | 0.8 | 4.0 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. A thorough characterization of its thermodynamic and kinetic solubility as a function of pH and temperature is essential for its successful development as a pharmaceutical agent. The provided protocols offer a robust starting point for these investigations.

Future work should focus on obtaining an experimental pKa value to refine the pH-solubility profile. Additionally, studies on the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would provide valuable insights into its likely in vivo dissolution behavior. The impact of different salt forms and the potential for polymorphism should also be investigated to ensure consistent product performance.

References

-

ADME Solubility Assay-BioDuro. [Link]

-

In vitro Thermodynamic Solubility - Protocols.io. [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. [Link]

-

Henderson-Hasselbalch equation - Wikipedia. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation - ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. [Link]

-

Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. [Link]

-

Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine - ACS Publications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. [Link]

-

In vitro solubility assays in drug discovery - PubMed. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. [Link]

-

Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

Sources

3-Amino-1-phenylbutan-1-one hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Amino-1-phenylbutan-1-one hydrochloride

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No. 26728-62-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causality-driven understanding of safety protocols. By integrating data from structural analogs with the foundational principles of laboratory safety, this whitepaper establishes a robust system for risk mitigation when working with this and other novel research chemicals where comprehensive toxicological data may be limited.

Section 1: Compound Profile and Hazard Analysis

This compound is a research chemical whose toxicological properties have not been fully investigated.[1] However, based on available data for the compound and its structural analogs, a preliminary hazard assessment can be conducted. The Globally Harmonized System (GHS) pictogram associated with this compound is GHS07 (Exclamation Mark) with the signal word "Warning".[2] This classification suggests a range of potential hazards that form the basis of our handling recommendations.

While a specific Safety Data Sheet (SDS) with detailed hazard statements for this exact CAS number is not widely available, data from closely related compounds, such as 3-amino-4-phenylbutan-2-one hydrochloride, indicate risks including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] The free amine form, 3-Amino-1-phenylbutane, is classified as corrosive and toxic if swallowed or in contact with skin.[1][5] Therefore, a conservative approach that accounts for these potential hazards is scientifically prudent and necessary.

Table 1: GHS Hazard Summary & Inferred Risks

| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statements (Based on Analogs) | Practical Implications in the Lab |

| Skin Irritation | GHS07 Exclamation Mark | Warning | H315: Causes skin irritation[3][4] | Requires gloves and a lab coat to prevent direct contact. |

| Eye Irritation | GHS07 Exclamation Mark | Warning | H319: Causes serious eye irritation[3][4] | Mandates the use of safety goggles or a face shield. |

| Respiratory Irritation | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation[3][4] | All handling of the solid compound must occur in a fume hood. |

| Acute Toxicity (Oral) | GHS07 Exclamation Mark | Warning | H302: Harmful if swallowed[6] | Prohibits eating, drinking, and smoking in the laboratory.[7] |

Section 2: A Risk-Based Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective. This guide is structured around this principle.

Caption: The Hierarchy of Controls prioritizes safety interventions.

For this compound, elimination and substitution are often not feasible in a research context. Therefore, our focus begins with robust Engineering Controls .

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.[7]

Engineering Controls: The Primary Barrier

All procedures involving the solid (weighing, transferring) or concentrated solutions of this compound must be performed within a certified chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure to the potentially irritating powder. The fume hood sash should be kept as low as possible during manipulations.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is a mandatory requirement, not an option.[8][9]

-

Eye Protection: Chemical safety goggles with side shields are required at all times.[8]

-

Hand Protection: Nitrile gloves are suitable for handling the solid and solutions. Gloves should be inspected before use and changed immediately if contamination is suspected.[8]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Protocol for Weighing and Solution Preparation

-

Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and sealable container for the prepared solution inside the fume hood.

-

Transfer: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize aerosolization of the powder.

-

Dissolution: Add the solvent to the vessel containing the weighed compound. Use a magnetic stirrer if necessary to facilitate dissolution.

-

Cleanup: Tightly cap the stock bottle and the newly prepared solution. Wipe down the spatula and the work surface inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth as hazardous waste.

-

Doffing: Remove gloves and wash hands thoroughly after the procedure is complete.

Storage and Segregation

Proper storage is essential for both safety and chemical integrity.[10][11]

-

Location: Store this compound in a cool, dry, well-ventilated area.[1] Recommended storage is in a sealed container at 2-8°C.[2]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and hazard pictograms.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[1] Store separately from incompatible materials like acids and bases to prevent dangerous reactions.[9][10]

Section 4: Emergency Preparedness and Response

Accidents can occur despite careful planning. A clear, rehearsed emergency plan is critical.[7][12]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management Workflow

The response to a chemical spill depends on its scale and the hazards involved.[15] All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring evacuation and professional response.[13][15]

Caption: A decision workflow for managing chemical spills.

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[7][12]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all institutional and local regulations for hazardous waste disposal.[7]

References

- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.

- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Source Unavailable.

- Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.

- Life-Changing Safety Tips for Handling Labor

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Source Unavailable.

- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Source Unavailable.

- Laboratory Emergency Preparedness. Duke Kunshan University.

- Chemical Exposure and Spill Response Procedures.

- Laboratory emergency response procedures. University of Western Australia.

- Emergency Response Guide for Labor

- 3-AMINO-4-PHENYLBUTAN-2-ONE HYDROCHLORIDE Safety D

- 3-Amino-4-phenylbutan-2-one hydrochloride | C10H14ClNO. PubChem.

- This compound | CAS 26728-62-1. ChemScene.

- 3-Amino-1-phenylbutane Safety D

- 3'-Aminoacetophenone Safety D

- 1-phenyl-1,3-butanedione Safety D

- 1-Phenylbutan-1-one Safety D

- 3-AMINO-4-PHENYLBUTAN-2-ONEHYDROCHLORIDE Safety D

- 3-amino-1-phenylbutane - Risk and Safety. ChemBK.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-4-phenylbutan-2-one hydrochloride | C10H14ClNO | CID 13342250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 10. globalresearchchem.com [globalresearchchem.com]

- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Amino-1-phenylbutan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of 3-Amino-1-phenylbutan-1-one hydrochloride. In the absence of specific published data for this compound, this document synthesizes established principles of cathinone pharmacology and structure-activity relationships (SAR) to build a robust hypothesis of its likely molecular mechanism and physiological effects. We predict that this compound functions as a monoamine transporter substrate, eliciting psychostimulant effects through the release of dopamine and norepinephrine. This guide offers detailed, field-proven protocols for the essential in vitro and in vivo assays required to empirically test this hypothesis, enabling researchers to systematically characterize its pharmacological profile.

Introduction and Hypothesized Pharmacological Profile

This compound belongs to the synthetic cathinone class, which are β-keto analogues of amphetamines.[1][2] Synthetic cathinones are known to exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] Depending on their chemical structure, they can act as either transporter inhibitors (blockers) or substrates (releasers).[1][2]

Based on a thorough analysis of the structure-activity relationships of synthetic cathinones, we hypothesize that this compound acts as a non-selective monoamine releasing agent , with a preference for the dopamine and norepinephrine transporters over the serotonin transporter.

This hypothesis is grounded in the following structural features:

-

β-Keto Group: The presence of a ketone group at the beta position is the defining feature of cathinones. This modification generally reduces potency compared to the corresponding amphetamine analogue due to increased polarity, which can hinder passage across the blood-brain barrier.[3][4]

-

Unsubstituted Phenyl Ring: Lacking substitutions on the phenyl ring, the compound is expected to exhibit a pharmacological profile more akin to cathinone and methcathinone, which are known to be preferential dopamine and norepinephrine releasers.[5] Para-substituted cathinones, for example, tend to have higher serotonergic activity.[6]

-

Primary Amine: The absence of N-alkylation (a primary amine) is consistent with substrate activity at monoamine transporters.

-

Alpha-Ethyl Group: The ethyl group on the alpha-carbon (resulting in a butane backbone) is an important structural feature. Increasing the length of the alkyl side chain in cathinones can influence potency and selectivity.[6]

Therefore, we predict that this compound will function as a psychostimulant, with effects primarily driven by increased extracellular levels of dopamine and norepinephrine in the brain.

Predicted Mechanism of Action: Monoamine Release

We propose that this compound acts as a substrate for monoamine transporters, inducing non-exocytotic neurotransmitter release through a process known as reverse transport.[4] This mechanism involves several key steps:

-

Uptake: The compound is recognized and transported into the presynaptic neuron by DAT and NET.[4]

-

Vesicular Disruption: Once inside the neuron, it can interact with vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

-

Reverse Transport: The resulting high cytoplasmic concentration of neurotransmitters drives the reversal of DAT and NET function, causing them to transport dopamine and norepinephrine out of the neuron and into the synaptic cleft.[4]

This proposed signaling pathway is illustrated in the diagram below:

Caption: Hypothesized mechanism of monoamine release by 3-Amino-1-phenylbutan-1-one.

In Vitro Characterization: Protocols and Expected Outcomes

To test our hypothesis, a series of in vitro assays are essential to determine the compound's affinity for and activity at the monoamine transporters.

Monoamine Transporter Binding Assay

This assay determines the affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a known radioligand.

Experimental Protocol:

-

Preparation of Membranes: Use cell lines (e.g., HEK-293) stably expressing human DAT, NET, or SERT, or use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).[7][8]

-

Incubation: In a 96-well plate, incubate the cell membranes or synaptosomes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of this compound.

-

Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to block the transport of neurotransmitters into cells.

Experimental Protocol:

-

Cell/Synaptosome Preparation: Prepare cells expressing the transporters or synaptosomes as described above.[7][9]

-

Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of this compound.

-

Uptake Initiation: Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[8]

-

Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity accumulated in the cells/synaptosomes and calculate the IC50 value for uptake inhibition.

Neurotransmitter Release Assay

This assay directly tests the hypothesis that the compound is a substrate (releaser).

Experimental Protocol:

-

Loading: Pre-load transporter-expressing cells or synaptosomes with a radiolabeled neurotransmitter.[7][9]

-

Washing: Wash the cells/synaptosomes to remove extracellular radiolabel.

-

Stimulation: Add various concentrations of this compound to the cells/synaptosomes.

-

Sampling: At various time points, collect the supernatant to measure the amount of radiolabeled neurotransmitter released into the medium.

-

Quantification and Analysis: Measure the radioactivity in the supernatant and calculate the EC50 value for release.

Workflow for In Vitro Assays:

Caption: Workflow for the in vitro characterization of 3-Amino-1-phenylbutan-1-one.

Expected Quantitative Data:

Based on the SAR of related cathinones, we anticipate the following profile for this compound:

| Assay Type | DAT | NET | SERT |

| Binding Affinity (Ki, nM) | 50 - 200 | 20 - 100 | > 1000 |

| Uptake Inhibition (IC50, nM) | 100 - 500 | 50 - 250 | > 2000 |

| Release (EC50, nM) | 150 - 600 | 100 - 400 | > 3000 |

Note: These are hypothetical values based on extrapolation and require empirical validation.

In Vivo Characterization: Protocols and Expected Outcomes

In vivo studies are crucial to understand the compound's effects on the whole organism, including its psychostimulant properties and abuse potential.

Locomotor Activity Assay

This assay measures the stimulant effects of the compound on spontaneous movement in rodents.

Experimental Protocol:

-

Acclimation: Acclimate mice or rats to the testing room and the locomotor activity chambers.[5][10]

-

Habituation: Place the animals in the chambers for a period (e.g., 30-60 minutes) to allow their exploratory activity to decrease to a stable baseline.

-

Administration: Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) using automated systems for a set duration (e.g., 1-2 hours).[11][12]

-

Data Analysis: Analyze the data to generate dose-response curves for locomotor activity.

Expected Outcome: this compound is expected to produce a dose-dependent increase in locomotor activity, consistent with a psychostimulant effect.

Drug Discrimination Assay

This assay assesses the subjective effects of the compound by determining if animals perceive it as being similar to a known psychostimulant.[13]

Experimental Protocol:

-

Training: Train rats to discriminate between injections of a known psychostimulant (e.g., d-amphetamine or cocaine) and saline. This is typically done in a two-lever operant chamber, where pressing one lever after the drug injection is rewarded (e.g., with a food pellet), and pressing the other lever after saline is rewarded.[14][15]

-

Acquisition: Continue training until the animals reliably press the correct lever (>80% accuracy).[15]

-

Substitution Testing: Administer various doses of this compound and observe which lever the animals press.

-

Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

Expected Outcome: We predict that this compound will fully substitute for the d-amphetamine or cocaine discriminative stimulus, indicating similar subjective effects.

Workflow for In Vivo Assays:

Caption: Workflow for the in vivo characterization of 3-Amino-1-phenylbutan-1-one.

Conclusion and Future Directions